

Commercial Availability and Technical Guide for 4-Fluoroisoindoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoroisoindoline

Cat. No.: B167068

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroisoindoline is a fluorinated building block of significant interest in medicinal chemistry and drug discovery. Its derivatives have emerged as crucial components in the development of targeted protein degraders, particularly as ligands for the E3 ubiquitin ligase Cereblon (CRBN). This technical guide provides a comprehensive overview of the commercial availability of **4-Fluoroisoindoline**, its physicochemical properties, synthesis protocols, and its application in the context of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability

4-Fluoroisoindoline is commercially available from a range of chemical suppliers, primarily as its hydrochloride salt (**4-Fluoroisoindoline HCl**). This salt form enhances the compound's stability and solubility. The purity of the commercially available compound is typically high, often exceeding 97%.

Table 1: Commercial Suppliers of 4-Fluoroisoindoline Hydrochloride

| Supplier | Product Name | CAS Number | Purity |
|--|---|-------------|--------------------|
| Sigma-Aldrich | 4-Fluoroisoindoline hydrochloride | 924305-06-6 | 97% |
| Santa Cruz Biotechnology | 4-Fluoro-isoindoline HCl | 924305-06-6 | N/A |
| Fluorochem | 4-Fluoroisoindoline hydrochloride | 924305-06-6 | 96% ^[1] |
| ATK CHEMICAL COMPANY LIMITED | 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 | N/A |
| Hangzhou KieRay Chem Co.,LTD | 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 | 98% |
| Changzhou Xuanming Pharmaceutical Techno | 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 | 99% |
| Henan Lihao Chem Plant Limited | high purity hot sale 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 | 99% |
| ChemUniverse | 4-fluoroisoindoline hydrochloride | 924305-06-6 | N/A |
| Crescent Chemical Company | 4-Fluoroisoindoline | 127168-78-9 | N/A |

*Purity not specified on the product page, refer to the Certificate of Analysis for lot-specific data.

Table 2: Physicochemical Properties of 4-Fluoroisoindoline Hydrochloride

| Property | Value | Reference |
|---------------------|--------------------------------------|-----------|
| CAS Number | 924305-06-6 | |
| Molecular Formula | C ₈ H ₈ FN·HCl | |
| Molecular Weight | 173.62 g/mol | |
| Appearance | Solid | |
| Melting Point | 191-196 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
| InChI Key | MKNPYNGKUKUSFB-UHFFFAOYSA-N | |
| SMILES | Cl.Fc1cccc2CNCc12 | [2] |

Experimental Protocols

The following are representative protocols for the synthesis of **4-Fluoroisoindoline** and its precursors.

Protocol 1: Synthesis of 4-Fluoroisoindoline Hydrochloride

This protocol describes the synthesis of **4-fluoroisoindoline** hydrochloride via the reduction of an appropriate precursor.

Materials:

- Compound 3 (tert-butyl 4-fluoro-1H-isoindole-2(3H)-carboxylate, CAS: 685565-16-6)
- Methanol
- Concentrated Hydrochloric Acid
- 5% Palladium on Carbon (Pd/C) catalyst
- Hydrogen gas supply

Procedure:

- To a solution of compound 3 (56 g, 0.246 mol) in methanol (300 mL), slowly add concentrated hydrochloric acid (30 mL, 0.36 mol).
- Add 5% Pd/C catalyst (20 g) to the reaction mixture.
- Place the reaction mixture under a hydrogen atmosphere and stir at room temperature for 48 hours.
- Upon completion of the reaction, as monitored by a suitable analytical technique (e.g., TLC or LC-MS), remove the catalyst by filtration.
- Concentrate the filtrate under reduced pressure to afford the target product, **4-fluoroisoindoline** hydrochloride, as a yellow solid.^[3]

Expected Yield: 38 g (89%)^[3]

Protocol 2: General Synthesis of 4-Halo-isoindoline Hydrochloride

This protocol outlines a general two-step synthesis for 4-halo-isoindolines, which can be adapted for the 4-fluoro derivative.

Step A: Synthesis of 2-benzyl-4-halo-isoindoline

- Combine 2,3-dibromomethyl-3-halogeno-benzene, benzylamine, and an alkali (e.g., K_2CO_3) in toluene. The molar ratio of the starting material to benzylamine and alkali is typically 1:1.2:2.
- Heat the reaction mixture at 105-110 °C for 8-16 hours.
- After the reaction is complete, work up the mixture to isolate 2-benzyl-4-halo-isoindoline.

Step B: Debenzylation and Salt Formation

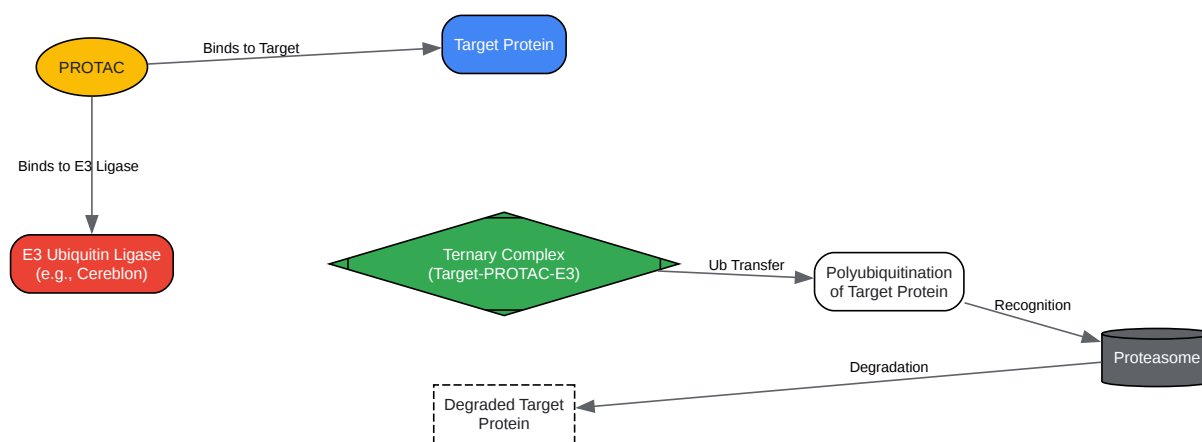
- Dissolve the 2-benzyl-4-halo-isoindoline from Step A in an alcoholic solvent.

- Add palladium on carbon (Pd/C) as a catalyst and formic acid as a reducing agent. The mass ratio of the substrate to palladium on carbon is typically 10:1, and the molar ratio of the substrate to formic acid is 1:4.
- After the debenzylation is complete, treat the reaction mixture with hydrogen chloride to form the hydrochloride salt, yielding the final 4-halo-isoindoline hydrochloride product.

Application in Targeted Protein Degradation: The PROTAC Mechanism

4-Fluoroisoindoline derivatives are key components in the design of PROTACs. These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The **4-fluoroisoindoline** moiety often serves as the ligand for the Cereblon (CRBN) E3 ligase.

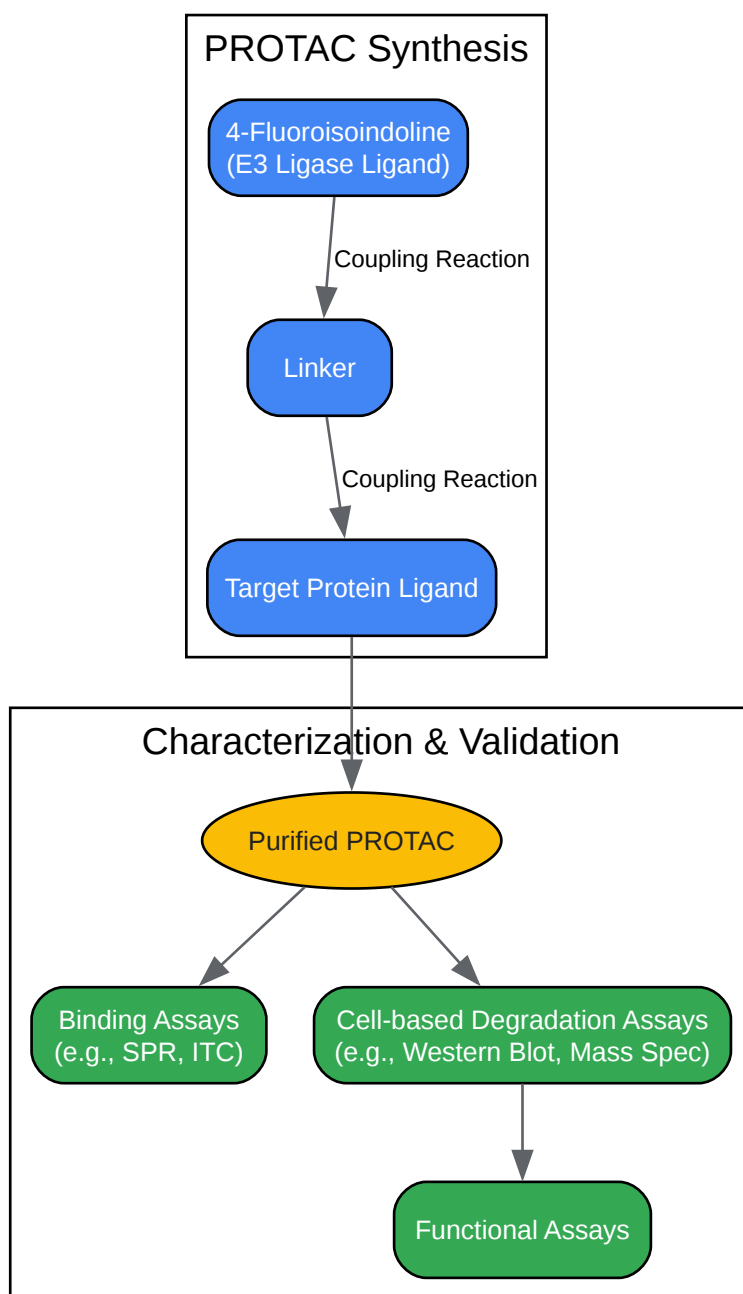
Signaling Pathway: PROTAC-Mediated Protein Degradation



[Click to download full resolution via product page](#)

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Assembly



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and validation of a PROTAC.

Conclusion

4-Fluoroisoindoline is a readily available and valuable building block for the synthesis of innovative therapeutics, particularly in the rapidly advancing field of targeted protein degradation. This guide provides researchers and drug development professionals with essential technical information regarding its commercial sourcing, chemical properties, and synthetic methodologies, alongside its critical role in the development of PROTACs. The provided diagrams illustrate the fundamental mechanism of action and the general workflow for the creation of these powerful new therapeutic modalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 924305-06-6 | 4-FLUORO-ISOINDOLINE HCL [fluoromart.com]
- 3. 4-FLUORO-ISOINDOLINE HCL | 924305-06-6 [chemicalbook.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 4-Fluoroisoindoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167068#commercial-availability-of-4-fluoroisoindoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com